N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C18H14N6O4 and its molecular weight is 378.348. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound that can be synthesized using various chemical reactions involving heterocyclic compounds. For instance, the synthesis of similar heterocyclic compounds was demonstrated by Patel and Patel (2015) who synthesized a novel series of heterocyclic compounds with antibacterial and antifungal activities (Patel & Patel, 2015). Additionally, studies like those by Balandis et al. (2019) on pyrrolidinone derivatives provide insights into the synthesis of compounds bearing triazole and oxadiazole moieties, similar to the compound (Balandis et al., 2019).
Potential Biological Activities
Compounds with similar structures have been investigated for various biological activities. For example, Guleli et al. (2019) explored the synthesis of isoxazole and naphthyridine derivatives, which like the compound , contain heterocyclic structures that could exhibit biological activities (Guleli et al., 2019). Additionally, Riyadh (2011) synthesized N-arylpyrazole-containing enaminones and investigated their antitumor and antimicrobial activities, suggesting potential applications in medical research (Riyadh, 2011).
Antimicrobial Properties
Several studies have highlighted the antimicrobial properties of compounds similar to this compound. Bektaş et al. (2007) synthesized triazole derivatives and evaluated their antimicrobial activities, providing a basis for the antimicrobial potential of similar compounds (Bektaş et al., 2007).
Structural and Mechanistic Studies
Research by Gumus et al. (2018) on the structural features of similar compounds contributes to the understanding of the molecular structure, which is crucial for assessing the potential applications and mechanisms of action (Gumus et al., 2018).
Drug Development and Antiviral Properties
In the context of drug development and antiviral properties, Hebishy et al. (2020) described the synthesis of benzamide-based aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity. This research suggests the potential for similar compounds to be developed as antiviral agents (Hebishy et al., 2020).
Properties
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O4/c1-10-20-18(28-23-10)12-4-5-24-15(7-12)21-22-16(24)8-19-17(25)11-2-3-13-14(6-11)27-9-26-13/h2-7H,8-9H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKCWOINIVVELS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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